N-benzyltricyclo[4.3.1.1~3,8~]undecane-1-carbothioamide
Description
N-Benzyltricyclo[4.3.1.1³,⁸]undecane-1-carbothioamide is a tricyclic compound featuring a rigid homoadamantane skeleton (tricyclo[4.3.1.1³,⁸]undecane) substituted with a benzyl group and a thioamide (-C(S)NH-) moiety.
Properties
Molecular Formula |
C19H25NS |
|---|---|
Molecular Weight |
299.5 g/mol |
IUPAC Name |
N-benzyltricyclo[4.3.1.13,8]undecane-1-carbothioamide |
InChI |
InChI=1S/C19H25NS/c21-18(20-13-14-4-2-1-3-5-14)19-10-15-6-7-16(11-19)9-17(8-15)12-19/h1-5,15-17H,6-13H2,(H,20,21) |
InChI Key |
TWTBHRYZCVVVNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3CC1CC(C2)(C3)C(=S)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-BENZYLTRICYCLO[4.3.1.1~3,8~]UNDECANE-1-CARBOTHIOAMIDE typically involves multiple steps, starting with the formation of the tricyclic core structure. This is followed by the introduction of the benzyl group and the carbothioamide functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature .
Industrial Production Methods
Industrial production of N1-BENZYLTRICYCLO[4.3.1.1~3,8~]UNDECANE-1-CARBOTHIOAMIDE may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
N~1~-BENZYLTRICYCLO[4.3.1.1~3,8~]UNDECANE-1-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N~1~-BENZYLTRICYCLO[4.3.1.1~3,8~]UNDECANE-1-CARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-BENZYLTRICYCLO[4.3.1.1~3,8~]UNDECANE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies on its mechanism of action are ongoing, and more information can be found in specialized scientific literature .
Comparison with Similar Compounds
Key Structural and Molecular Features
The table below compares N-benzyltricyclo[4.3.1.1³,⁸]undecane-1-carbothioamide with related compounds:
Functional Group Impact
- Thioamide vs. Thioamides are generally more resistant to enzymatic hydrolysis than carboxamides .
- Benzyl Substitution : The benzyl group enhances steric bulk, which may influence binding affinity in biological systems or chromatographic retention .
- Tricyclic Modifications :
- The unsubstituted homoadamantane (C₁₁H₁₈) serves as the base scaffold, with rigidity contributing to thermal stability .
- 4-Oxatricyclo[...]undecan-5-one introduces an ether and ketone, increasing polarity but reducing steric hindrance compared to benzyl-substituted analogs .
- Diazasubstitution (C₁₆H₂₀N₂O) introduces hydrogen-bonding sites, which could enhance interactions in catalytic or receptor-binding contexts .
Research Findings and Limitations
Chromatographic and Physical Properties
- Homoadamantane (C₁₁H₁₈) exhibits a Kovats Retention Index (RI) of 850–860 on nonpolar columns at 150°C, reflecting its hydrophobic nature .
- No direct data exists for the carbothioamide, but its carboxamide analog (C₁₉H₂₅NO) likely has higher RI due to increased molecular weight and benzyl group hydrophobicity.
Stereochemical Considerations
Stereochemistry could critically influence biological activity or crystallization behavior.
Limitations of Available Data
The provided evidence lacks experimental data on:
- Solubility, melting points, or synthetic yields.
- Biological activity (e.g., enzyme inhibition, toxicity).
- Spectroscopic characterization (NMR, IR) for the carbothioamide.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
